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Comparative Efficacy and Safety at a Glance

The following table synthesizes key efficacy and safety data from a European network meta-analysis and
other clinical studies, providing a direct comparison of common topical field therapies for actinic keratosis
on the face and scalp [1] [2]. Note that ingenol mebutate has been withdrawn from major markets due to

safety concerns [3].

Comparison of Topical Actinic Keratosis Treatments

Odds Ratio
for Complete Typical Discontinuation
Common or Notable
Treatment Clearance Treatment Due to Adverse
. Adverse Events

vs. Placebo Duration Events

(95% Cirl)
Tirbanibulin 11.1 (6.2— 5 consecutive Primarily mild, local skin 0% in phase llI
1% 20.9) [1] days [3] reactions (erythema, flaking, trials [2]

swelling); application site
pain (10%) and pruritus (9%)
[3] [4].
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Odds Ratio
for Complete Typical Discontinuation
Treatment Clearance Treatment common or Notable Due to Adverse
. Adverse Events
vs. Placebo Duration Events
(95% Crl)
Imiquimod 17.9 (9.1- Variable cycles  Local skin reactions; 0-1.6% [2]
5% 36.6) [1] over 4-16 systemic events (e.g.,
weeks [5] necrosis, angioedema, flu-
like symptoms, arthralgias)
have been reported [3] [4].
Diclofenac 2.9 (1.9-4.3) Up to 90 days Local skin reactions [2]. 2.1%-12.3% [2]
3% [1] [5]
Ingenol 12.5 (8.1- 3 consecutive Local skin reactions; Information
Mebutate 19.9) [1] days associated with increased missing
0.015% (approved risk of non-melanoma skin
indication cancer, leading to market
before withdrawal in the EU,
withdrawal) [1]  Canada, and US [3].
5- 35.0 (10.2- Up to 4 weeks Significant local skin 0% [2]
Fluorouracil 164.4) [1] [2] reactions (itching in 62%,
5% burning in 21%);

photosensitivity; rare but lif

e-

threatening systemic toxicity

in dihydropyrimidine
dehydrogenase (DPD)
deficient patients [4].

> Note on Ingenol Mebutate: This drug is included in the network meta-analysis for comparative efficacy
as it was a relevant treatment at the time. However, it has been withdrawn from the European, Canadian, and
U.S. markets due to its association with an increased risk of non-melanoma skin cancer [3]. It is no longer a

therapeutic option.

Mechanism of Action and Experimental Insights
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Tirbanibulin's novel mechanism and favorable safety profile are rooted in its targeted, reversible action on

rapidly proliferating cells.

Dual Mechanism of Action

Tirbanibulin is a first-in-class synthetic drug with a dual mechanism [6] [4]:

¢ Inhibition of Tubulin Polymerization: It binds reversibly to the colchicine site on [3-tubulin,
preventing the assembly of microtubules. This disrupts critical cellular processes like cell division,
transport, and shape maintenance, leading to cell cycle arrest at the G2/M phase [6] [4].

¢ Src Kinase Signaling Inhibition: It is also a non-ATP competitive inhibitor of Src kinase, a protein
tyrosine kinase whose activity is enhanced in AK development. Inhibiting Src disrupts signals for cell
proliferation, survival, and migration [6] [4].

The diagram below illustrates how this dual action targets actinic keratosis cells.
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Key Supporting Experiments and Protocols

The clinical data supporting tirbanibulin's safety and efficacy are primarily derived from two phase III

randomized controlled trials.

e Experimental Protocol Summary: The pivotal trials were identical in design: double-blind,

randomized, vehicle-controlled studies (NCT03285477 and NCT03285490) [5].

o Participants: Adults with 4-8 clinically typical AK lesions within a 25 cm? contiguous area on the
face or scalp [5].
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o Intervention: Patients were randomized to apply either tirbanibulin 1% ointment or a
matching vehicle ointment to the affected area once daily for 5 consecutive days [3] [5].

o Primary Efficacy Endpoint: Complete clearance (100% reduction in the number of AK
lesions) in the application area at Day 57 [3] [5].

o Safety Assessment: Monitoring of local skin reactions (erythema, scaling, etc.), application site
pain, pruritus, and other adverse events from treatment initiation through the study period [3].

¢ Key Findings:

o Efficacy: Pooled data from both trials showed a complete clearance rate of 49% in the
tirbanibulin group versus 9% in the vehicle group (p<0.001) [3].

o Safety: The most common adverse events were application site pain (10%) and pruritus
(9%), which were predominantly mild and resolved without intervention. No systemic adverse
events like angioedema were observed, and no patients discontinued treatment due to
adverse events [3] [2] [4].

Key Differentiators in Clinical Practice

e Favorable Safety Profile: Unlike fluorouracil and imiquimod, which can cause severe local reactions
and systemic effects (necrosis, angioedema, arthralgias), tirbanibulin's adverse events are
predominantly mild and localized [3] [4]. Its reversible binding to tubulin is associated with low clinical
toxicity [4].

¢ Treatment Adherence: The short, 5-day course is a significant advantage over longer regimens
(e.g., 4 weeks for 5% fluorouracil, up to 12 weeks for diclofenac), potentially leading to better patient
adherence and treatment completion [5] [2].

e Economic Considerations: A health economic evaluation from the Scottish perspective concluded
that tirbanibulin was cost-saving compared to diclofenac 3%, imiquimod 5%, and fluorouracil 5%,
while producing similar clinical outcomes at one year [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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